molecular formula C10H8N2 B8713026 2-Ethenyl-1,5-naphthyridine

2-Ethenyl-1,5-naphthyridine

Cat. No. B8713026
M. Wt: 156.18 g/mol
InChI Key: FNUUIWUSIXNSKX-UHFFFAOYSA-N
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Patent
US09266881B2

Procedure details

2-chloro-1,5-naphthyridine (10-1) (35 g, 213 mmol) in toluene (420 mL) was treated with tributyl(vinyl)stannane (101 g, 93.4 mL, 319 mmol) and tetrakis(triphenylphosphine)palladium (36.9 g, 31.9 mmol). The mixture was heated at 140° C. under microwave irradiation for 20 min, then cooled and concentrated in vacuo. The residue was purified by silica gel flash column chromatography, eluting with 0-100% EtOAc/heptane. The fractions containing the desired product (10-2) were pooled, and after solvent removal in vacuo, 19 g (57%) of the product were obtained. LC/MS: m/z (M+H)=157.2.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
93.4 mL
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
36.9 g
Type
catalyst
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[N:3]=1.[CH2:12]([Sn](CCCC)(CCCC)C=C)[CH2:13]CC>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:12]([C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[N:3]=1)=[CH2:13] |^1:37,39,58,77|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
ClC1=NC2=CC=CN=C2C=C1
Name
Quantity
93.4 mL
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
420 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
36.9 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography
WASH
Type
WASH
Details
eluting with 0-100% EtOAc/heptane
ADDITION
Type
ADDITION
Details
The fractions containing the desired product (10-2)
CUSTOM
Type
CUSTOM
Details
after solvent removal in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=NC2=CC=CN=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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